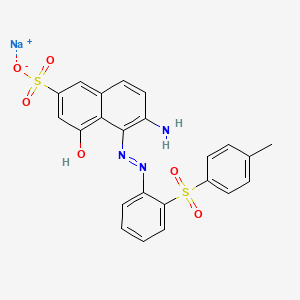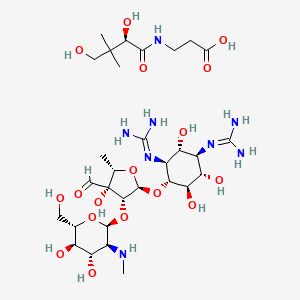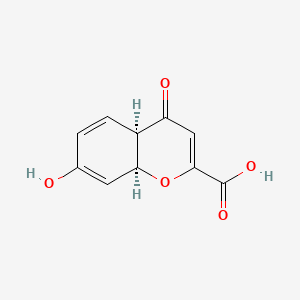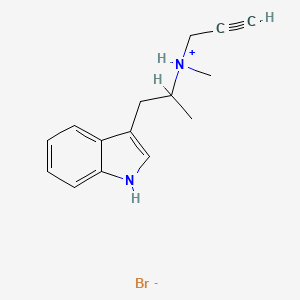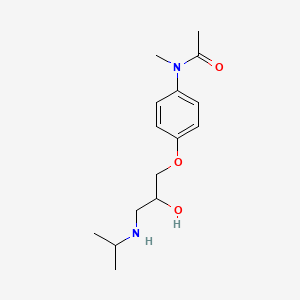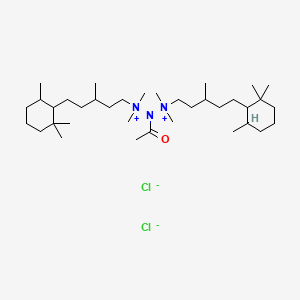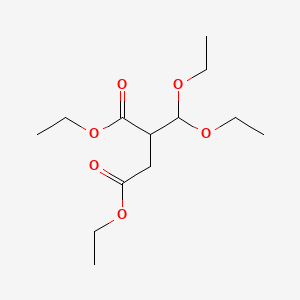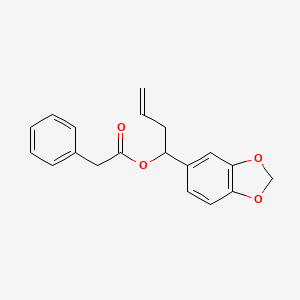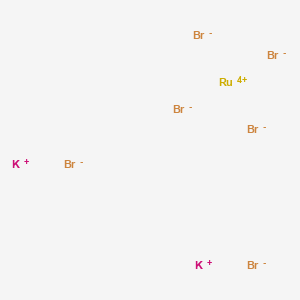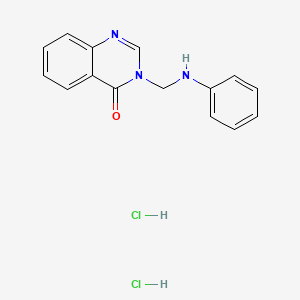
7-((4-((4-Amino-2-methylphenyl)azo)phenyl)azo)-1,3-naphthalenedisulfonic acid, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is used in various industrial applications, particularly in the textile industry for dyeing fabrics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-o-toluidine, which is then coupled with 4-aminobenzenesulfonic acid. The resulting intermediate is further coupled with naphthalene-1,3-disulfonic acid to form the final product. The reaction conditions often involve acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process is optimized to ensure high yield and purity of the final product. The compound is then isolated, purified, and converted to its disodium salt form for commercial use.
化学反応の分析
Types of Reactions
Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo groups can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.
Major Products
Oxidation: Oxidation of the azo groups can lead to the formation of nitro compounds.
Reduction: Reduction typically results in the formation of aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the dye’s properties.
科学的研究の応用
Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate has several scientific research applications:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to various substrates.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored inks and paints.
作用機序
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. The molecular targets include various substrates that can interact with the azo groups, leading to changes in color or other properties. The pathways involved often include electron transfer processes that facilitate the redox reactions.
類似化合物との比較
Similar Compounds
- Disodium 4,4’-bis(2-sulfostyryl)biphenyl
- Disodium 4,4’-bis(4-aminophenyl)azobenzene-2,2’-disulfonate
- Disodium 4,4’-bis(2-sulfophenyl)azobenzene
Uniqueness
Disodium 7-[[4-[(4-amino-o-tolyl)azo]phenyl]azo]naphthalene-1,3-disulfonate is unique due to its specific structure, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound.
特性
CAS番号 |
67786-18-9 |
|---|---|
分子式 |
C23H17N5Na2O6S2 |
分子量 |
569.5 g/mol |
IUPAC名 |
disodium;7-[[4-[(4-amino-2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C23H19N5O6S2.2Na/c1-14-10-16(24)3-9-22(14)28-26-18-7-5-17(6-8-18)25-27-19-4-2-15-11-20(35(29,30)31)13-23(21(15)12-19)36(32,33)34;;/h2-13H,24H2,1H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChIキー |
COHFAALKNDFMQZ-UHFFFAOYSA-L |
正規SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



